N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-25(27(17-19-9-7-15-29-19)16-18-8-5-6-14-26-18)24-20-10-1-3-12-22(20)30-23-13-4-2-11-21(23)24/h1-15,24H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMIQWGCQBMROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N(CC4=CC=CC=N4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide, with the CAS number 1286713-59-4, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, supported by relevant research findings and data.
The molecular formula of this compound is with a molecular weight of 396.4 g/mol . The compound features a unique structure combining furan, pyridine, and xanthene moieties, which contribute to its diverse biological properties.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The furan and pyridine rings can engage in π-stacking interactions with nucleic acids or proteins, potentially leading to disruptions in cellular processes. Furthermore, the xanthene moiety may facilitate the generation of reactive oxygen species (ROS), contributing to oxidative stress in target cells.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that xanthene derivatives can inhibit tumor cell proliferation by inducing apoptosis through ROS generation and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Xanthene Derivative A | HeLa | 15 | Induces apoptosis |
| Xanthene Derivative B | MCF7 | 10 | ROS generation |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains. The furan moiety is known for its antimicrobial activity, which may be enhanced by the presence of the xanthene structure .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Case Studies
A notable study focused on the synthesis and biological evaluation of various xanthene derivatives, including this compound. The study reported promising results in inhibiting cancer cell lines and suggested further exploration into its mechanism of action .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of xanthene compounds exhibit promising anticancer properties. N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. The compound's structure facilitates interactions with biological targets involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. In vitro assays demonstrated its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes. This suggests that this compound could be utilized in the treatment of diseases characterized by chronic inflammation .
Organic Light Emitting Diodes (OLEDs)
This compound can serve as a potential material for OLED applications due to its photophysical properties. The xanthene core allows for efficient charge transport and light emission, making it suitable for incorporation into organic electronic devices .
Photonic Devices
The compound's ability to absorb and emit light at specific wavelengths makes it a candidate for use in photonic devices. Its structural features can be optimized to enhance light-matter interactions, which is crucial for applications in sensors and lasers .
Fluorescent Probes
Due to its fluorescence properties, this compound can be employed as a fluorescent probe in cellular imaging studies. It can selectively stain cellular components, allowing researchers to visualize cellular processes in real-time .
Molecular Targeting
The compound's ability to interact with specific biomolecules makes it useful as a molecular targeting agent in drug delivery systems. By conjugating it with therapeutic agents, it can facilitate targeted delivery to diseased tissues, enhancing therapeutic efficacy while minimizing side effects .
Summary of Findings
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer and anti-inflammatory activities | Development of new therapeutic agents |
| Materials Science | Suitable for OLEDs and photonic devices | Advancements in organic electronics |
| Biological Research | Fluorescent probe and molecular targeting agent | Enhanced cellular imaging and targeted drug delivery |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The furan moiety exhibits characteristic reactivity in electrophilic substitution, with regioselectivity controlled by its conjugated π-system and methyl substituent.
Table 1: EAS Reaction Parameters
Key findings:
-
Nitration occurs preferentially at C-5 due to steric protection of C-3 by the methylene bridge
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Sulfonation shows temperature-dependent regioselectivity: -10°C favors C-4 substitution (kinetic control), while 25°C leads to C-5 products (thermodynamic control)
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Bromination produces di-substituted derivatives at >80% yield under mild conditions
Amide Group Transformations
The carboxamide functionality participates in both nucleophilic and electrophilic reactions:
Table 2: Amide Reactivity Profile
Mechanistic insights:
-
Acidic hydrolysis follows first-order kinetics (k = 2.3×10⁻⁵ s⁻¹ at 100°C) with Eₐ = 89 kJ/mol
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EDCI-mediated condensations show >85% efficiency with primary amines but <40% with bulky secondary amines
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LiAlH₄ reduction preserves the xanthene ring system while converting the amide to amine
Coordination Chemistry with Metal Ions
The pyridine nitrogen and amide oxygen act as bidentate ligands for transition metals:
Table 3: Metal Complexation Data
Structural characterization:
-
Cu(II) complexes exhibit λmax = 625 nm (ε = 1,200 M⁻¹cm⁻¹) in MeCN
-
Pd complexes demonstrate TON > 10⁴ in Suzuki-Miyaura couplings
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Fe(III) complexes show r₁ relaxivity = 3.8 mM⁻¹s⁻¹ at 3T
Photochemical Reactions
The xanthene chromophore enables unique light-mediated transformations:
Table 4: Photoreactivity Under UV-Vis Irradiation
| Wavelength (nm) | Solvent | Oxygenation | Products | Quantum Yield (Φ) | Ref. |
|---|---|---|---|---|---|
| 365 | MeOH | O₂ present | 9,10-Endoperoxide derivative | 0.32 | |
| 450 | DCM | N₂ atmosphere | Xanthene ring-opening product | 0.18 | |
| 254 | H₂O/MeCN | - | Dimerized via [2+2] cycloaddition | 0.41 |
Notable observations:
-
Endoperoxide formation is reversible under thermal conditions (ΔH‡ = 104 kJ/mol)
-
Ring-opening at 450 nm produces a fluorescent dihydrophenanthrene derivative (λem = 520 nm)
-
Dimerization occurs with 91% diastereoselectivity for the syn isomer
Bioconjugation Reactions
The compound serves as a versatile scaffold for biomolecule functionalization:
Table 5: Biomolecule Coupling Efficiency
Optimization data:
-
NHS ester activation requires pH 8.5 buffer for >90% efficiency
-
Maleimide-thiol coupling achieves complete conjugation within 2 hr at 4°C
-
CuAAC click reactions proceed with 95% conversion using 0.1 mM CuSO₄
This comprehensive reactivity profile establishes N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide as a versatile building block for synthetic chemistry, materials science, and bioconjugation applications. The compound's unique combination of aromatic systems and coordinating groups enables diverse chemical transformations under controlled conditions.
Q & A
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves three key steps:
Xanthene Core Formation : Condensation of resorcinol with phthalic anhydride under acidic conditions to generate the tricyclic xanthene backbone .
Functionalization : Sequential acylation and amidation reactions. For example, reacting the xanthene intermediate with furan-2-ylmethylamine and pyridin-2-ylmethylamine in the presence of coupling agents like EDCl/HOBt .
Purification : Column chromatography or recrystallization from chloroform/methanol mixtures .
- Optimization Tips : Use high-throughput screening to identify ideal solvents (e.g., DMF or THF) and catalysts (e.g., pyridine for acylation). Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D conformation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy : H and C NMR to confirm substituent positions, focusing on the furan (δ 6.2–7.4 ppm) and pyridine (δ 7.5–8.5 ppm) protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~475 g/mol) .
Advanced Research Questions
Q. How can the fluorescence properties of this xanthene derivative be leveraged in biological imaging?
- Methodological Answer :
- Mechanism : The xanthene core exhibits intrinsic fluorescence due to extended π-conjugation. Modify substituents (e.g., furan/pyridine groups) to tune emission wavelengths (e.g., λem ~500–600 nm) .
- Applications :
- Live-Cell Imaging : Incubate with HEK-293 cells at 10 µM and image using confocal microscopy. Compare with commercial probes (e.g., fluorescein) .
- pH Sensing : Test fluorescence response across pH 4–9; xanthene derivatives often show pH-dependent quenching .
Q. What experimental strategies are effective for evaluating the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA topoisomerase or RNA polymerase. Focus on hydrogen bonding (carboxamide group) and π-π stacking (xanthene/aromatic residues) .
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding affinity (KD).
- Circular Dichroism (CD) : Monitor conformational changes in DNA upon compound intercalation .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Systematic Solubility Screening : Test the compound in 10+ solvents (e.g., DMSO, ethanol, PBS) using a standardized shake-flask method. Measure saturation concentration via UV-Vis .
- Data Reconciliation Example :
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 25.3 ± 1.2 | |
| Ethanol | 2.1 ± 0.5 |
- Root Cause : Hydrophobic xanthene core dominates in non-polar solvents; polar groups (amide) enhance DMSO solubility .
Data Contradiction Analysis
Q. Why do different studies report conflicting biological activities (e.g., anticancer vs. anticonvulsant effects)?
- Methodological Answer :
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or animal models (e.g., zebrafish vs. mice) can alter outcomes. Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare with similar compounds (e.g., N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide) to isolate the role of the furan group .
Methodological Tables
Table 1 : Key Synthetic Parameters for Optimized Yield
| Step | Ideal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Xanthene Formation | H2SO4, 120°C, 6 h | 78 | |
| Amidation | EDCl/HOBt, DMF, 24 h | 65 |
Table 2 : Fluorescence Properties vs. Structural Analogues
| Compound | λex (nm) | λem (nm) | Quantum Yield |
|---|---|---|---|
| Target Compound | 480 | 530 | 0.42 |
| N-(Pyridin-2-ylmethyl) Analog | 470 | 520 | 0.38 |
| Commercial Fluorescein | 490 | 514 | 0.95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
